molecular formula C24H23N5O3 B356574 13-butan-2-yl-17-(2,4-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847039-46-7

13-butan-2-yl-17-(2,4-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356574
CAS No.: 847039-46-7
M. Wt: 429.5g/mol
InChI Key: FOGIJMIOARCRSD-UHFFFAOYSA-N
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Description

3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the pyrimido group: This step involves the formation of the pyrimido ring through a condensation reaction.

    Functionalization of the core structure:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one include other pyrrolo[2,3-b]quinoxaline derivatives and pyrimido[4,5-b]quinoxaline derivatives. These compounds share structural similarities and may have similar chemical and biological properties.

Uniqueness

The uniqueness of 3-sec-butyl-11-(2,4-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups and its potential for diverse applications. The presence of the sec-butyl and 2,4-dimethoxyphenyl groups may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

847039-46-7

Molecular Formula

C24H23N5O3

Molecular Weight

429.5g/mol

IUPAC Name

13-butan-2-yl-17-(2,4-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O3/c1-5-14(2)28-13-25-22-20(24(28)30)21-23(27-17-9-7-6-8-16(17)26-21)29(22)18-11-10-15(31-3)12-19(18)32-4/h6-14H,5H2,1-4H3

InChI Key

FOGIJMIOARCRSD-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC

Canonical SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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